1-Bromo-1,1,2,2-tetrafluoroethane
Overview
Description
1-Bromo-1,1,2,2-tetrafluoroethane is a type of hydrofluorocarbon . It is an isomer of the more commonly used 1,1,1,2-tetrafluoroethane . The molecular formula of this compound is C2HBrF4 .
Synthesis Analysis
This compound can be synthesized by the bromination of 1,1,1,2-tetrafluoroethane at temperatures above 400°C . The heat of hydrobromination at 367K is -137.75 ± 0.75 kJ/mol .Molecular Structure Analysis
The molecular weight of this compound is 180.927 . The IUPAC Standard InChIKey is MVVYPRYEJILXPT-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of HBr with C2F4 results in the formation of this compound . The reaction is exothermic with a heat of reaction of -137.75 ± 0.75 kJ/mol .Physical and Chemical Properties Analysis
This compound is a colorless, non-toxic, and non-flammable chemical . It is insoluble in water .Scientific Research Applications
Molecular Structures and Bonding
Research has focused on the molecular structures of 1-Bromo-1,1,2,2-tetrafluoroethane derivatives. For example, Schoth et al. (1997) explored the molecular structures of 4-dimethylaminopyridinium derivatives of 1,2-dibromo-1,1,2,2-tetrafluoroethane, revealing insights into the molecular bonding and structural configurations of these compounds (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).
Laser Isotope Separation
Takeuchi et al. (1985) reported on the use of 2-bromo-1,1,1,2-tetrafluoroethane in laser isotope separation of tritium, demonstrating its utility in precise and controlled isotopic separation processes (Takeuchi, Kurihara, Makide, Midorikawa, & Tashiro, 1985).
Synthesis of Nitrogen Heterocycles
Tichý et al. (2020) presented a novel synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, demonstrating its utility in preparing N-tetrafluoroethylated and N-difluoromethylated nitrogen heterocycles, a significant advancement in organic chemistry (Tichý, Kostal, Motornov, Klimánková, & Beier, 2020).
Source of Tetrafluoroethylidene
Research by Seyferth and Murphy (1973) explored the use of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury as a source for tetrafluoroethylidene, contributing to the development of new synthetic pathways in organometallic chemistry (Seyferth & Murphy, 1973).
Study of Molecular Chirality
Isert et al. (2020) investigated the chirped pulse Fourier transform microwave spectrum of chiral molecule 2-bromo-1,1,1,2-tetrafluoroethane, contributing to our understanding of molecular chirality and its implications in stereochemistry (Isert, Marshall, Bailey, & Grubbs, 2020).
Photodissociation Dynamics
Zou et al. (2000) conducted studies on the ultraviolet photodissociation of 1,2 dibromo-tetrafluoroethane (Halon-2402), enhancing our understanding of photodissociation dynamics in complex organic molecules (Zou, McGivern, Sorkhabi, Suits, & North, 2000).
Mechanism of Action
Target of Action
1-Bromo-1,1,2,2-tetrafluoroethane is a complex compound with a molecular weight of 180.927 Similar compounds like halothane, which have anesthetic properties, target the central nervous system .
Mode of Action
It’s known that the compound is formed through the reaction of hydrogen bromide (hbr) and tetrafluoroethylene (c2f4), resulting in a heat of hydrobromination at 367°k .
Pharmacokinetics
It’s known that similar compounds, such as halothane, are rapidly absorbed and distributed in the body, metabolized in the liver, and excreted through the lungs .
Result of Action
Similar compounds are known to induce anesthesia, suggesting potential effects on neuronal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature plays a crucial role in the formation of the compound, with the bromination of 1,1,1,2-tetrafluoroethane occurring at temperatures above 400°C .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYPRYEJILXPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334442 | |
Record name | 1-Bromo-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-07-4 | |
Record name | 1-Bromo-1,1,2,2-tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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